2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
Description
2-[1-(2-Chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a synthetic 1,2,3-triazole derivative characterized by a propan-2-ol group attached to the 4-position of the triazole ring and a 2-chloro-6-methylphenyl substituent at the 1-position. The compound’s design leverages the 1,2,3-triazole scaffold, a privileged structure in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding, which enhances target binding .
Properties
IUPAC Name |
2-[1-(2-chloro-6-methylphenyl)triazol-4-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8-5-4-6-9(13)11(8)16-7-10(14-15-16)12(2,3)17/h4-7,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIQUPNUBORHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C=C(N=N2)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may influence its interaction with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.68 g/mol. The presence of the triazole ring and the chloro-substituted phenyl group contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can coordinate with metal ions and form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions. This mechanism is critical for its potential anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of triazole derivatives, including this compound. In vitro assays demonstrated that compounds bearing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study highlighted that triazole derivatives could induce apoptosis in cancer cells by modulating cell cycle progression and activating pro-apoptotic pathways .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | A549 | 10 | Cell cycle arrest |
| This compound | SW480 | 12 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against a range of bacterial strains. The mechanism often involves inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis, making these compounds valuable in treating infections .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound C | E. coli | 32 µg/mL | Cell wall synthesis inhibition |
| Compound D | S. aureus | 16 µg/mL | Ergosterol synthesis inhibition |
| This compound | C. albicans | 8 µg/mL | Ergosterol synthesis inhibition |
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives for their anticancer properties. Researchers synthesized several compounds based on the triazole scaffold and tested them against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The study found that modifications at the C4 position of the triazole ring significantly enhanced cytotoxicity against these cell lines .
Another study focused on the antimicrobial effects of triazoles against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains, highlighting their potential as new therapeutic agents in combating resistant infections .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole compounds are well-known for their antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens. In a study assessing the antibacterial activity of triazole derivatives, it was found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that 2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol may also possess similar properties.
Anticancer Properties
Recent research has indicated that triazole derivatives can exhibit anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cells. For instance, a series of triazole derivatives were tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Agricultural Applications
Fungicidal Activity
Triazole compounds are widely used as fungicides in agriculture. The compound's structure suggests potential fungicidal properties, which could be explored further through field trials and laboratory studies. Triazoles inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Case Study: Field Trials
In a field trial conducted on wheat crops, a triazole-based fungicide demonstrated a significant reduction in fungal infections compared to untreated controls. The application of similar compounds resulted in improved crop yields and quality.
Material Science
Polymer Chemistry
The unique chemical structure of This compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has shown that adding triazole derivatives to polymers can improve their resistance to degradation under UV light.
Comparison with Similar Compounds
Key Observations :
- Biological Activity : Antifungal activity is strongly influenced by substituent type. For example, the glycerol-derived analog 4h showed superior activity (ED50: 0.83 mg L⁻¹) over tebuconazole, a commercial fungicide .
Antifungal vs. Anticancer Activities
- Antifungal Triazoles : Compounds like 4h inhibit C. gloeosporioides sporulation at low concentrations (ED50 <1 mg L⁻¹) without phytotoxicity, making them promising agrochemical candidates .
- Anticancer Triazoles : Schiff base-linked triazoles (e.g., compound 75) exhibit cytotoxicity against A549 cells, with IC50 values 10-fold lower than the standard, highlighting the role of electron-withdrawing groups (e.g., Cl) in enhancing activity .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~250–300 g/mol, estimated) aligns with Lipinski’s Rule of Five, suggesting good oral bioavailability .
- Hydrogen Bonding : The propan-2-ol group enhances solubility and hydrogen-bonding capacity, a feature shared with 4h and other active analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
